molecular formula C14H14ClN3O2 B1522488 Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate CAS No. 1256627-71-0

Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate

Cat. No.: B1522488
CAS No.: 1256627-71-0
M. Wt: 291.73 g/mol
InChI Key: MVTUIVLRWDMZJU-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate typically involves the reaction of 4-chloroaniline with ethyl 4-methylpyrimidine-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, but it generally involves the inhibition or activation of key proteins involved in cellular processes.

Comparison with Similar Compounds

Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[(4-chlorophenyl)amino]-2-methylpyrimidine-5-carboxylate: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.

    Mthis compound: The presence of a methyl ester group instead of an ethyl ester group can affect the compound’s reactivity and solubility.

    4-Chloro-2-[(4-chlorophenyl)amino]-6-methylpyrimidine-5-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct properties and make it suitable for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-chloroanilino)-4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-3-20-13(19)12-8-16-14(17-9(12)2)18-11-6-4-10(15)5-7-11/h4-8H,3H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTUIVLRWDMZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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